Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Overview
Description
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Functional Groups: The chloroacetyl, cyano, and ester groups are introduced through a series of substitution and esterification reactions. For example, the chloroacetyl group can be introduced by reacting the thiophene derivative with chloroacetyl chloride in the presence of a base.
Final Product Formation: The final compound is obtained by reacting the intermediate with methyl cyanoacetate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted thiophene derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
- Methyl 5-[(bromoacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
- Methyl 5-[(acetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Uniqueness
Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for developing targeted therapies and studying enzyme mechanisms.
Properties
IUPAC Name |
methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-5-6(4-12)9(13-7(14)3-11)17-8(5)10(15)16-2/h3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCGWYPQIJAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148864 | |
Record name | Methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519016-58-1 | |
Record name | Methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519016-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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